molecular formula C22H22F2N4O2 B3404919 N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251631-29-4

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B3404919
CAS No.: 1251631-29-4
M. Wt: 412.4
InChI Key: UIVOTVHUDOZNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex scaffold combining three key motifs:

  • Acetamide backbone: The N-(2-fluoro-4-methylphenyl)acetamide group provides a hydrophobic anchor, likely enhancing membrane permeability and target binding .
  • 1,2,4-Oxadiazole-fluorophenyl system: The 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group contributes rigidity and electronic effects, which are critical for stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-5-6-19(18(24)11-14)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(23)12-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOTVHUDOZNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A fluorinated phenyl ring .
  • A piperidine moiety .
  • An oxadiazole group , which is known for its diverse biological activities.

The IUPAC name for this compound reflects its intricate design, which facilitates interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways. This compound may act as an allosteric modulator or inhibitor of certain G-protein coupled receptors (GPCRs), particularly those associated with neurotransmission and inflammation.

Antimicrobial Properties

Recent studies have demonstrated that piperidine derivatives, similar to this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

This suggests that modifications to the piperidine structure can enhance antibacterial efficacy.

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal properties:

  • It demonstrated notable activity against Candida albicans , with MIC values ranging from 16.69 to 78.23 µM.

Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various piperidine derivatives, including those structurally related to this compound. The results indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial potency against both bacterial and fungal strains .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that compounds with similar structures could inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. These findings underscore the potential of this compound as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference(s)
N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide Acetamide + piperidine + oxadiazole 3-(3-Fluorophenyl) oxadiazole; 2-fluoro-4-methylphenyl Inferred: Enzyme modulation, anticancer (by analogy)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Acetamide + pyrazole 4-Chlorophenyl; cyano group Insecticidal (Fipronil derivative)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Acetamide + thiadiazole 4-Fluorophenyl; acetylated thiadiazole Antiproliferative (inferred)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Acetamide + imidazole + pyridine 4-Fluorophenyl; methylsulfinyl; pyridine COX-2 inhibition (inferred)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide Acetamide + triazole + sulfanyl Furan-2-yl; sulfanyl group Anti-exudative (vs. diclofenac)

Key Structural and Functional Insights

Role of Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s chlorophenyl derivatives) . In contrast, 4-fluorophenyl substituents (e.g., ) are more common in anti-inflammatory and antiproliferative agents, suggesting positional fluorination impacts target selectivity .

Heterocyclic Core Influence: 1,2,4-Oxadiazole (target compound) vs. Piperidine linkers (target compound, ) vs. pyridine/imidazole (): Piperidine’s flexibility may improve bioavailability, whereas rigid aromatic cores (e.g., pyridine) favor target specificity .

Biological Activity Trends: Antiproliferative activity: Hydroxyacetamide derivatives () and thiadiazole-containing analogs () show efficacy in cancer models, suggesting the target compound’s oxadiazole-piperidine system could be optimized for similar applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.